The Discovery and Preclinical Assessment of 4-Methylaminorex: A Technical Review
The Discovery and Preclinical Assessment of 4-Methylaminorex: A Technical Review
Foreword: This document provides a comprehensive technical overview of the history, synthesis, and preclinical pharmacological evaluation of 4-Methylaminorex (4-MAR), a potent stimulant of the 2-amino-5-aryloxazoline class. Developed by McNeil Laboratories in the mid-20th century, this compound's journey from a potential therapeutic agent to a substance of abuse offers valuable insights into the complexities of stimulant pharmacology and drug development. This guide is intended for researchers, scientists, and drug development professionals, presenting detailed experimental methodologies, quantitative data, and a mechanistic exploration of its action on monoamine systems.
Historical Context and Discovery at McNeil Laboratories
4-Methylaminorex was first synthesized in 1960 by researchers at McNeil Laboratories.[1] This discovery was part of a broader investigation into 2-amino-5-aryloxazoline derivatives as potential anorectic agents, compounds designed to suppress appetite.[1] The research paralleled the development of aminorex, another compound in the same chemical family that was later marketed for weight loss.[1]
The primary objective behind the synthesis of 4-Methylaminorex was to explore structural modifications of the aminorex scaffold that might enhance its therapeutic potential for appetite suppression.[1] Preclinical studies conducted by McNeil Laboratories revealed that 4-Methylaminorex possessed potent effects on the release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[1]
A United States patent for compositions related to 4-methylaminorex was granted to McNeil Laboratories in 1966.[2] However, despite its potent pharmacological activity, the compound was never advanced to human clinical trials nor did it receive FDA approval.[1] Early assessments indicated a narrow therapeutic index, with a high potential for abuse and significant toxicity concerns that were deemed to outweigh its potential benefits in weight management.[1]
Synthesis and Stereochemistry
The original synthesis of 4-Methylaminorex at McNeil Laboratories involved the cyclization of phenylpropanolamine precursors.[1] The stereochemistry of the precursor molecule dictates the resulting stereoisomer of 4-Methylaminorex. The compound has two chiral centers, resulting in four possible stereoisomers: (±)-cis and (±)-trans.[3]
The (±)-cis isomers are typically synthesized from dl-phenylpropanolamine (norephedrine) through cyclization with cyanogen bromide.[4][5] This reaction proceeds with retention of the stereochemistry of the starting material.[3] The (±)-trans isomers are synthesized in a similar manner, but from dl-norpseudoephedrine.[4][5]
Pharmacological Profile
4-Methylaminorex is a potent substrate-type releaser of monoamine neurotransmitters.[1] Its mechanism of action involves interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to the reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[1]
In Vitro Pharmacology
The in vitro activity of 4-Methylaminorex at monoamine transporters has been characterized through monoamine release and uptake inhibition assays.
| Parameter | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) |
| EC50 for Release (nM) | 1.7 | 4.8 | 53.2 |
| IC50 for Uptake Inhibition (nM) | 189 | 29 | 27 |
In Vivo Pharmacology
In vivo studies in animal models have demonstrated the stimulant and anorectic effects of 4-Methylaminorex.
| Isomer | Anorectic ED50 (mg/kg, rats) |
| (±)-cis | 8.8 |
| (±)-trans | 7.0 |
Pharmacokinetic studies in rats have revealed differences in the disposition of the stereoisomers.
| Isomer | Elimination Half-life (min) | Bioavailability (Oral) |
| trans-4S,5S | 35-42 | 4-16% |
| cis-4R,5S | 35-42 | 4-16% |
| cis-4S,5R | 35-42 | 4-16% |
| trans-4R,5R | 118-169 | 83% |
Mechanism of Action: Monoamine Release
4-Methylaminorex, like other amphetamine-type stimulants, acts as a substrate for monoamine transporters. This leads to a cascade of events resulting in the non-vesicular release of dopamine, norepinephrine, and serotonin.
Experimental Protocols
The following sections detail the methodologies for key experiments used in the preclinical evaluation of 4-Methylaminorex.
Monoamine Release Assay
This protocol describes an in vitro assay to measure the release of radiolabeled monoamines from rat brain synaptosomes.
Materials:
-
Rat brain tissue (striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine)
-
Sucrose buffer (0.32 M)
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Krebs-Ringer buffer
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Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine)
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4-Methylaminorex solutions of varying concentrations
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Scintillation counter and vials
Procedure:
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Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
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Radiolabel Loading: Incubate the synaptosomes with the respective radiolabeled neurotransmitter to allow for uptake.
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Release Assay: Aliquots of the radiolabeled synaptosomes are superfused with Krebs-Ringer buffer. After a baseline period, solutions of 4-Methylaminorex at various concentrations are introduced into the superfusion buffer.
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Sample Collection: Fractions of the superfusate are collected at regular intervals.
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Quantification: The radioactivity in each fraction is measured using a scintillation counter to determine the amount of released neurotransmitter.
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Data Analysis: The amount of neurotransmitter release is expressed as a percentage of the total radioactivity in the synaptosomes. EC50 values are calculated from the concentration-response curves.
Locomotor Activity Assessment
This protocol outlines the procedure for assessing the stimulant effects of 4-Methylaminorex on spontaneous locomotor activity in rats.
Apparatus:
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Open-field activity chambers equipped with infrared photobeam detectors.
Procedure:
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Habituation: Acclimate the rats to the testing room for at least one hour before the experiment.
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Drug Administration: Administer 4-Methylaminorex or vehicle (saline) via intraperitoneal (i.p.) injection.
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Testing: Immediately after injection, place each rat individually into an open-field activity chamber.
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Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) automatically by the activity monitoring system for a set duration (e.g., 60 minutes).
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Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., ANOVA).
Drug Discrimination Studies
This protocol describes a two-lever drug discrimination procedure in rats to assess the subjective effects of 4-Methylaminorex.
Apparatus:
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Standard two-lever operant conditioning chambers.
Procedure:
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Training: Train rats to press one lever after an injection of a known stimulant (e.g., d-amphetamine) and a second lever after a saline injection to receive a food reward. Training continues until the rats reliably press the correct lever.
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Substitution Testing: Once trained, administer various doses of 4-Methylaminorex to the rats.
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Data Collection: Record which lever the rat predominantly presses. Full substitution is considered to have occurred if the rat primarily presses the lever associated with the training drug.
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Data Analysis: Generate dose-response curves for lever selection. The results indicate whether 4-Methylaminorex produces subjective effects similar to the training drug.
References
- 1. A kinetic account for amphetamine-induced monoamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A kinetic account for amphetamine-induced monoamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
